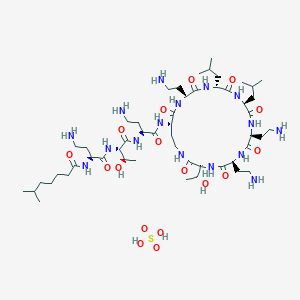

Colistin B Sulfate Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Colistin B Sulfate Salt is a cyclic polypeptide antibiotic derived from Bacillus colistinus. It is a member of the polymyxin family, which includes Polymyxins E1 and E2 (or Colistins A, B, and C). This compound acts as a detergent on cell membranes and is used as a last-resort treatment for multidrug-resistant Gram-negative infections, including those caused by Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Colistin B Sulfate Salt is synthesized through a series of chemical reactions involving the fermentation of Bacillus colistinus. The primary synthetic route involves the extraction of colistin from the bacterial culture, followed by purification and conversion to its sulfate salt form. The reaction conditions typically include maintaining a controlled pH and temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The bacterial culture is grown in bioreactors under optimized conditions to maximize yield. The colistin is then extracted, purified, and converted to its sulfate salt form. The final product is subjected to rigorous quality control measures to ensure its potency and purity .

Análisis De Reacciones Químicas

Types of Reactions

Colistin B Sulfate Salt undergoes several types of chemical reactions, including:

Oxidation: Colistin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the colistin molecule, altering its activity.

Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different colistin derivatives

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, sodium bisulfite, and various oxidizing and reducing agents. The reaction conditions typically involve controlled pH, temperature, and reaction time to achieve the desired modifications .

Major Products

The major products formed from these reactions include colistimethate sodium, which is a prodrug of colistin, and various sulfomethylated derivatives. These products have different pharmacokinetic properties and are used in different clinical applications .

Aplicaciones Científicas De Investigación

Colistin B Sulfate Salt has a wide range of scientific research applications, including:

Chemistry: It is used to study the structure-activity relationships of cyclic polypeptides and their interactions with bacterial cell membranes.

Biology: Colistin is used to permeabilize bacterial cell membranes, facilitating the study of intracellular processes and antibiotic resistance mechanisms.

Medicine: Colistin is a critical antibiotic for treating multidrug-resistant Gram-negative infections. It is used in both human and veterinary medicine.

Industry: Colistin is used in the food industry to control bacterial contamination and in the pharmaceutical industry for the development of new antibiotic formulations .

Mecanismo De Acción

Colistin B Sulfate Salt exerts its effects by interacting with the bacterial cell membrane. It is a polycationic compound with both hydrophobic and lipophilic moieties. Colistin binds to the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, displacing divalent cations such as calcium and magnesium. This disrupts the integrity of the membrane, leading to increased permeability and cell death. Colistin also interacts with the bacterial cytoplasmic membrane, further compromising its function and leading to bactericidal effects .

Comparación Con Compuestos Similares

Colistin B Sulfate Salt is often compared with other polymyxins, such as Polymyxin B. While both compounds have similar mechanisms of action and are used to treat Gram-negative infections, there are some differences:

Polymyxin B: Administered as a sulfate salt and is the active antibacterial compound.

Colistimethate Sodium: A prodrug of colistin, used for intravenous administration. .

Other similar compounds include Polymyxin E1 and E2, which are components of colistin and share similar antibacterial properties .

Propiedades

Número CAS |

1338055-88-1 |

|---|---|

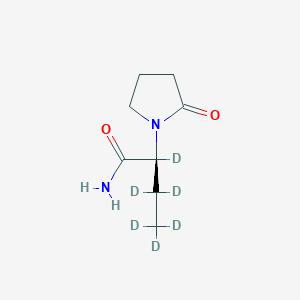

Fórmula molecular |

C52H100N16O17S |

Peso molecular |

1253.5 g/mol |

Nombre IUPAC |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid |

InChI |

InChI=1S/C52H98N16O13.H2O4S/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1 |

Clave InChI |

XYXFTCPJFHFTTO-KSPURPISSA-N |

SMILES isomérico |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.OS(=O)(=O)O |

SMILES canónico |

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)

![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)

![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)

![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)

![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)

![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)